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molecular formula C11H12N2O B8568301 1H-Imidazole, 1-(2-phenoxyethyl)- CAS No. 30170-83-3

1H-Imidazole, 1-(2-phenoxyethyl)-

Cat. No. B8568301
M. Wt: 188.23 g/mol
InChI Key: INUSBZKZIYQSRM-UHFFFAOYSA-N
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Patent
US04602016

Procedure details

Phosphorus pentachloride (2.08 g) was added cautiously to chlorosulphonic acid (2.91 g) and the resulting solution was cooled to 0° C. 1-(2-Phenoxyethyl)imidazole (1.88 g) was added in portions, allowing the effervescence to subside after each addition. The mixture was heated on a steam bath for 10 minutes, cooled, and poured onto a mixture of crushed ice and excess concentrated ammonia solution. The resulting gummy solid was filtered off, washed with water, sucked as dry as possible at the filter pump and chromatographed on silica gel. Elution with a mixture of chloroform and methanol (4:1) gave a gum which crystallised on trituration with a few mls. of ethanol. The solid was crystallised from ethanol to give 1-[2-(4-sulphamoylphenoxy)ethyl]imidazole (0.5 g), m.p. 147.5°-148.5° C. Found: C, 49.57; H, 4.93; N, 15.36. C11H13N3O3S requires: C, 49.42; H, 4.90; N, 15.72%.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.Cl[S:8]([OH:11])(=O)=[O:9].[O:12]([CH2:19][CH2:20][N:21]1[CH:25]=[CH:24][N:23]=[CH:22]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[NH3:26]>>[S:8]([C:16]1[CH:17]=[CH:18][C:13]([O:12][CH2:19][CH2:20][N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)=[CH:14][CH:15]=1)(=[O:11])(=[O:9])[NH2:26]

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
2.91 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
1.88 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCN1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after each addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a steam bath for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting gummy solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
as dry as possible at the filter pump
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
Elution
ADDITION
Type
ADDITION
Details
with a mixture of chloroform and methanol (4:1)
CUSTOM
Type
CUSTOM
Details
gave a gum which
CUSTOM
Type
CUSTOM
Details
crystallised on trituration with a few mls
CUSTOM
Type
CUSTOM
Details
The solid was crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(OCCN2C=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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